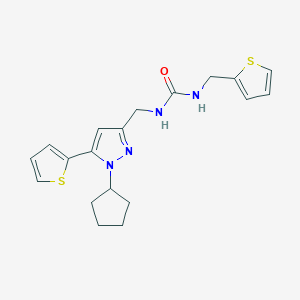
1-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a useful research compound. Its molecular formula is C19H22N4OS2 and its molecular weight is 386.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea, a complex organic compound, is gaining attention for its diverse biological activities. This compound features a unique structural arrangement that includes a pyrazole ring, cyclopentyl group, and thiophene moieties, which contribute to its pharmacological potential. Understanding its biological activity is crucial for exploring therapeutic applications in various fields, particularly in treating neurological disorders and cancer.
Structural Characteristics
The molecular formula of the compound is C20H22N4S2 with a molecular weight of approximately 422.55 g/mol. Its structural components are summarized in the following table:
| Component | Description |
|---|---|
| Pyrazole Ring | Contributes to biological activity through receptor modulation. |
| Cyclopentyl Group | Enhances lipophilicity and potential interactions with biological targets. |
| Thiophene Moieties | Provide additional functional groups that may influence enzyme activity. |
1. Modulation of Metabotropic Glutamate Receptor 5 (mGluR5)
Research indicates that this compound acts as a positive allosteric modulator of mGluR5, which is implicated in various neurological conditions such as schizophrenia and anxiety disorders. The modulation of this receptor can enhance synaptic transmission and neuroprotection, making it a candidate for therapeutic development in neuropsychiatric disorders .
2. Antimicrobial Properties
The compound has shown potential antimicrobial activity against several bacterial strains. Studies suggest that its thiophene and pyrazole components may interact with bacterial enzymes or receptors, leading to inhibition of growth .
3. Anticancer Activity
In vitro studies demonstrated that derivatives of similar structural frameworks exhibit antiproliferative effects on cancer cell lines, such as U937 cells. The mechanism appears to involve the induction of apoptosis through modulation of signaling pathways associated with cell growth .
Case Study 1: mGluR5 Modulation
A study evaluated the effects of various pyrazole derivatives on mGluR5 activity, revealing that compounds with similar structural motifs to this compound exhibited significant enhancement in receptor activity (EC50 = 160 nM) . This suggests a promising pathway for developing treatments for neuropsychiatric disorders.
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, compounds bearing thiophene rings were tested against Mycobacterium tuberculosis. The results indicated that modifications to the thiophene structure could enhance efficacy against drug-resistant strains . This highlights the potential application of related compounds in addressing antibiotic resistance.
The biological activities of this compound are hypothesized to involve:
- Receptor Interaction : Binding to specific receptors like mGluR5 or Toll-like receptors (TLRs), influencing downstream signaling pathways.
- Enzyme Inhibition : Potential inhibition of kinases or other enzymes involved in cell proliferation and apoptosis.
Propriétés
IUPAC Name |
1-[(1-cyclopentyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4OS2/c24-19(21-13-16-7-3-9-25-16)20-12-14-11-17(18-8-4-10-26-18)23(22-14)15-5-1-2-6-15/h3-4,7-11,15H,1-2,5-6,12-13H2,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKEJLQAEFFWYDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC(=N2)CNC(=O)NCC3=CC=CS3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














